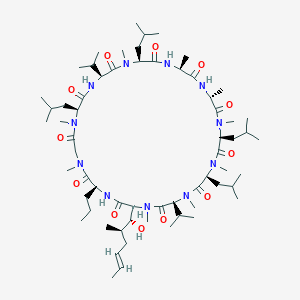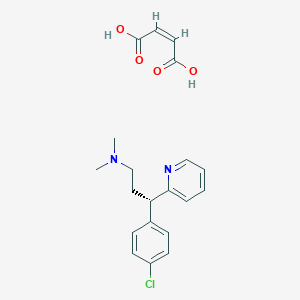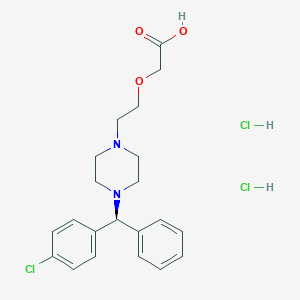
Hydroxydonepezil
Overview
Description
Hydroxydonepezil is a derivative of donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. Donepezil works by increasing the levels of acetylcholine in the brain, thereby improving cognitive function. This compound, as its name suggests, contains a hydroxyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to donepezil.
Biochemical Analysis
Biochemical Properties
Hydroxydonepezil interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It is formed through four major metabolic pathways: O-demethylation, hydroxylation, N-oxidation, and N-debenzylation . The biological assessment showed that it has potential anti-Aβ aggregation capacity, antioxidant activity, and metal-chelating properties .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It influences cell function by affecting acetylcholine levels in the brain, which are crucial for cognition . It also shows satisfactory AChE inhibition activity and moderate inhibition of Aβ 1–42 self-mediated aggregation .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a specific and reversible acetylcholinesterase inhibitor . The orientation of this compound inside the gorge of acetylcholinesterase (AChE) is crucial for its inhibitory activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways, including interactions with various enzymes or cofactors . It is formed through four major metabolic pathways: O-demethylation, hydroxylation, N-oxidation, and N-debenzylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Detailed information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxydonepezil typically involves the hydroxylation of donepezil. This can be achieved through various methods, including:
Chemical Hydroxylation: Using reagents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst.
Biocatalytic Methods: Employing enzymes like cytochrome P450 to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound would likely follow the most efficient and scalable synthetic route. This might involve:
Batch Processing: Where the reaction is carried out in large reactors with precise control over temperature, pressure, and reagent addition.
Continuous Flow Processing: A more modern approach where reagents are continuously fed into a reactor, and the product is continuously removed, allowing for better control and scalability.
Chemical Reactions Analysis
Types of Reactions: Hydroxydonepezil can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to donepezil.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of donepezil.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Hydroxydonepezil has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on acetylcholinesterase inhibitors.
Biology: Investigated for its potential effects on various biological pathways and its interaction with enzymes.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, with a focus on its pharmacokinetic and pharmacodynamic properties.
Industry: Potentially used in the development of new drugs or as a reference compound in quality control processes.
Mechanism of Action
Hydroxydonepezil exerts its effects by inhibiting the enzyme acetylcholinesterase, similar to donepezil. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The hydroxyl group may affect the binding affinity and selectivity of the compound for acetylcholinesterase, potentially leading to different therapeutic outcomes.
Comparison with Similar Compounds
Hydroxydonepezil can be compared to other acetylcholinesterase inhibitors such as:
Donepezil: The parent compound, which lacks the hydroxyl group.
Rivastigmine: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Galantamine: A natural product-based acetylcholinesterase inhibitor.
Uniqueness: The presence of the hydroxyl group in this compound may impart unique pharmacokinetic properties, such as improved solubility or altered metabolic pathways, compared to its parent compound donepezil and other similar inhibitors.
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16/h3-7,13-14,17,20,23,26H,8-12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRVJLPAJNHQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C(C3CCN(CC3)CC4=CC=CC=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197010-20-1 | |
| Record name | Hydroxydonepezil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197010201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYDONEPEZIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOC5N31PX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)

